N-Acetyltalosaminuronic acid

Lysozyme Resistance Archaeal Cell Wall Glycosidic Linkage

Secure the definitive archaeal pseudomurein monomer. N-Acetyltalosaminuronic acid (NAT) is structurally non-fungible—its β-1,3 glycosidic bond generates a unique 'zig-zag' backbone, conferring lysozyme resistance absent in bacterial NAM/NAG analogs. Mandatory for studying pseudopeptidoglycan biosynthesis, archaeal enzyme specificity, and evolution. Avoid invalid substitution; validate target engagement with the authentic monomer. Ideal for SPR/ITC binding assays. Request a quote for custom synthesis or bulk orders now.

Molecular Formula C8H13NO7
Molecular Weight 235.19 g/mol
CAS No. 90319-06-5
Cat. No. B1616516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyltalosaminuronic acid
CAS90319-06-5
Synonymsalpha-L-2-N-acetylamino-2-desoxytaluronic acid
alpha-L-N-acetyltalosaminuronic acid
N-acetyltalosaminuronic acid
NAT
TalANAc
Molecular FormulaC8H13NO7
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)C(=O)O)O)O
InChIInChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14)/t3-,4+,5+,6-,8-/m1/s1
InChIKeyKSOXQRPSZKLEOR-USOLSPIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyltalosaminuronic Acid (90319-06-5) for Archaeal Cell Wall Research: Core Composition & Functional Role


N-Acetyltalosaminuronic acid (NAT, TalANAc, CAS 90319-06-5) is a carbohydrate acid derivative classified as a hexuronic acid and an amino monosaccharide, with the molecular formula C8H13NO7 and a molecular weight of 235.19 g/mol [1][2]. It is a defining structural component of pseudopeptidoglycan (pseudomurein), a polymer unique to the cell walls of certain methanogenic Archaea, including those of the genus *Methanobacterium* [3][4]. Unlike bacterial peptidoglycan, which is composed of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), pseudopeptidoglycan's glycan backbone is built from alternating residues of NAG and NAT, which are linked by β-1,3-glycosidic bonds instead of the β-1,4 bonds found in bacteria [5][6].

Why N-Acetyltalosaminuronic Acid Cannot Be Replaced by Generic Uronic Acids or Bacterial Peptidoglycan Analogs


Substituting N-Acetyltalosaminuronic acid (NAT) with structurally similar uronic acids like N-acetylmuramic acid (NAM) or N-acetylglucosamine (NAG) in archaeal cell wall studies is fundamentally invalid due to critical, quantifiable differences in polymer structure, enzymatic susceptibility, and evolutionary lineage. The β-1,3 glycosidic linkage formed by NAT is a primary determinant of lysozyme resistance, a key functional differentiator from bacterial systems [1][2]. Computational modeling reveals that the C1 chair conformation of NAT and its β-1,3 linkage produce a unique 'zig-zag' polysaccharide backbone, which is conformationally distinct from the relatively flat structure of β-1,4-linked murein [3]. Furthermore, the biosynthesis of NAT proceeds via a distinct pathway involving epimerization and oxidation of N-acetylgalactosamine at the disaccharide level, which is not interchangeable with bacterial peptidoglycan precursor pathways [4][5]. This evidence establishes NAT as a non-fungible, specialized research reagent.

N-Acetyltalosaminuronic Acid: Quantifiable Differentiation from N-Acetylmuramic Acid and Other Uronic Acid Analogs


Lysozyme Resistance: Functional Outcome of β-1,3 Glycosidic Linkage Configuration

The presence of N-Acetyltalosaminuronic acid (NAT) in pseudomurein confers resistance to lysozyme, a critical functional difference from bacterial peptidoglycan. This resistance is a direct result of the β-1,3 glycosidic linkage between NAT and N-acetylglucosamine (NAG). In contrast, bacterial murein's β-1,4 linkages are readily cleaved by lysozyme [1][2]. While the degree of resistance is qualitative (i.e., complete resistance vs. susceptibility), the underlying structural determinant is a quantifiable chemical bond difference.

Lysozyme Resistance Archaeal Cell Wall Glycosidic Linkage

Conformational Difference in Glycan Backbone: Zig-Zag vs. Flat Polymer Arrangement

Computational energy minimization studies demonstrate that the poly-(1,3-NAG-NAT) glycan chain of pseudomurein adopts a distinct 'zig-zag-like' arrangement, whereas the poly-(1,4-NAG-NAM) backbone of murein favors relatively flat structures [1]. The gain in length per saccharide unit is less for the β-1,3 linked polymer compared to the β-1,4 linked polymer, and the peptide attachment sites on the glycan chain point to opposite sides in the former but the same side in the latter [1].

Conformational Energy Glycan Structure Computational Modeling

Biosynthetic Pathway Divergence: Epimerization and Oxidation at Disaccharide Level

The biosynthetic pathway for N-Acetyltalosaminuronic acid (NAT) is fundamentally different from that of bacterial N-acetylmuramic acid. While a UDP-activated monomeric precursor for NAT has not been detected, a disaccharide composed of uridine 5'-diphosphate, N-acetylglucosamine, and NAT was isolated from *M. thermoautotrophicum* [1][2]. This suggests NAT is formed from UDP-N-acetyl-D-galactosamine via epimerization and oxidation at the disaccharide level, a pathway with no parallel in bacterial murein synthesis [1][3].

Biosynthesis UDP-sugar Precursors Epimerization

Peptide Cross-Link Chemistry: Unique Isopeptide Bonds and Amino Acid Composition

The peptide stem of pseudomurein, attached to the N-Acetyltalosaminuronic acid residue, differs fundamentally from bacterial murein. While both contain L-amino acids, pseudomurein forms ε- and γ-isopeptide bonds and uses glutamine-lysine interpeptidyl cross-links, in contrast to the D-amino acid-containing peptide bridges of bacterial peptidoglycan [1][2]. Specifically, the peptide bond is formed between the lysine of one NAT residue and the glutamine of a parallel NAT residue [3].

Peptide Cross-Link Isopeptide Bond Pseudomurein

Optimal Scientific and Industrial Use Cases for N-Acetyltalosaminuronic Acid


Archaeal Cell Wall Structural Biology and Evolution Studies

N-Acetyltalosaminuronic acid is an essential reagent for studying the unique composition and architecture of archaeal pseudomurein. Its presence defines a cell wall type that is both functionally analogous to, yet chemically distinct from, bacterial peptidoglycan [1][2]. Researchers use NAT to characterize glycan backbone conformation, peptide cross-linking patterns, and the overall 3D structure of pseudomurein, which is critical for understanding the early evolution of life and the divergence of Archaea from Bacteria [3][4].

Enzymology of Pseudomurein Biosynthesis and Degradation

The compound serves as a key substrate or structural template for investigating the activity and specificity of archaeal enzymes involved in pseudomurein metabolism, such as the peptide ligases (pMurE) and potential glycosyltransferases [5][6]. Because the biosynthetic pathway is distinct from that of bacterial murein, NAT is indispensable for studying these enzymes, which are promising targets for novel antimicrobials against methanogenic archaea in industrial or medical settings [7].

Development of Archaea-Specific Antimicrobial Agents and Diagnostics

The lysozyme resistance conferred by the NAT-containing β-1,3 linkage in pseudomurein is a key differentiator that can be exploited to develop archaea-specific antibiotics or diagnostic probes [1][2]. By targeting the unique glycan structure or its biosynthetic machinery, researchers can design compounds that selectively inhibit methanogen growth without affecting beneficial bacteria. NAT is essential for validating target engagement and for high-throughput screening of compound libraries against archaeal cell wall synthesis enzymes [8].

Biochemical and Biophysical Studies of Glycan-Protein Interactions

The unique 'zig-zag' conformation of the poly-(1,3-NAG-NAT) glycan chain, as revealed by computational modeling, makes NAT a valuable tool for studying how pseudomurein binding (PMB) domains and other cell wall-associated proteins specifically recognize and bind to archaeal cell walls [3][9]. NAT can be used to create defined oligosaccharide fragments for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments to quantify binding affinities and elucidate recognition mechanisms.

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